Cilobradine Exhibits 2.3-Fold Lower Mean IC50 Across All Four Human HCN Channel Subtypes Compared with Ivabradine
In a direct head-to-head comparison using cloned human HCN channels expressed in HEK293 cells, cilobradine blocked the slow inward current through HCN1, HCN2, HCN3, and HCN4 channels with a mean steady-state IC50 of 0.99 μM, representing 2.3-fold higher potency than ivabradine (2.25 μM) and 2.0-fold higher potency than zatebradine (1.96 μM) [1]. No subtype-specificity was observed for any of the three compounds, indicating that cilobradine achieves superior potency without sacrificing broad HCN channel coverage [2].
| Evidence Dimension | Mean steady-state IC50 across human HCN1, HCN2, HCN3, HCN4 channels |
|---|---|
| Target Compound Data | Cilobradine: 0.99 μM |
| Comparator Or Baseline | Ivabradine: 2.25 μM; Zatebradine: 1.96 μM |
| Quantified Difference | Cilobradine is 2.3-fold more potent than ivabradine and 2.0-fold more potent than zatebradine |
| Conditions | Cloned human HCN channels expressed in HEK293 cells; voltage-clamp electrophysiology; steady-state block measurement |
Why This Matters
Researchers requiring lower compound concentrations to achieve equivalent HCN channel blockade can reduce solvent exposure and potential off-target effects, improving experimental signal-to-noise ratio.
- [1] Stieber J, Wieland K, Stöckl G, Ludwig A, Hofmann F. Bradycardic and proarrhythmic properties of sinus node inhibitors. Mol Pharmacol. 2006 Apr;69(4):1328-37. doi: 10.1124/mol.105.020701. View Source
- [2] Stieber J, Wieland K, Stöckl G, Ludwig A, Hofmann F. Bradycardic and proarrhythmic properties of sinus node inhibitors. Mol Pharmacol. 2006 Apr;69(4):1328-37. doi: 10.1124/mol.105.020701. View Source
